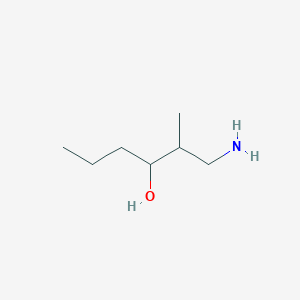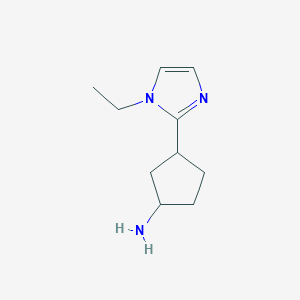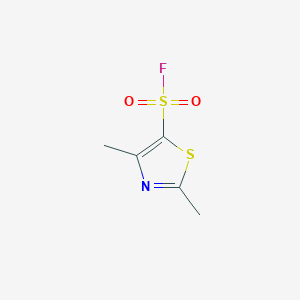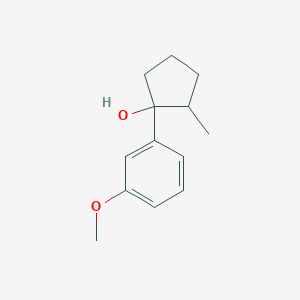![molecular formula C14H18FN B13192188 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C14H18FN It is known for its unique structure, which includes a cyclopropyl group and a fluorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine typically involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- 2-Cyclopropyl-2-(4-fluorobenzyl)pyrrolidine hydrochloride
Uniqueness
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine is unique due to its specific structural features, such as the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18FN |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H18FN/c15-13-6-2-11(3-7-13)10-14(12-4-5-12)8-1-9-16-14/h2-3,6-7,12,16H,1,4-5,8-10H2 |
InChI Key |
MRONKWJNQWHNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)


![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)



![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)
